N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide
Description
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Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-23-11-9-14(22-23)18(25)24(12-13-6-3-4-10-20-13)19-21-17-15(26-2)7-5-8-16(17)27-19/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRSBKXYERWVHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide are the cyclooxygenase (COX) enzymes. These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins.
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins. By inhibiting the COX enzymes, this compound reduces the production of these inflammatory mediators, thereby affecting downstream effects such as inflammation and pain.
Biological Activity
N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide is a significant compound in medicinal chemistry, primarily due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 366.43 g/mol. The compound features a thiazole ring, a pyrazole moiety, and a carboxamide functional group, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Thiazole Core : Cyclization of o-aminothiophenol with appropriate aldehydes.
- Methoxylation and Methylation : Introduction of methoxy and methyl groups using reagents like methyl iodide and sodium methoxide.
- Formation of the Pyrazole and Carboxamide Groups : This involves reactions with hydrazine derivatives followed by acylation to form the carboxamide.
Neuropharmacological Effects
Research indicates that this compound acts as a positive allosteric modulator of the M(4) muscarinic receptor, showing an effective concentration (EC50) of 1.3 μM. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its selective interaction with muscarinic receptors .
Anticancer Properties
This compound has shown promising cytotoxic effects against various cancer cell lines. Similar compounds have been reported to exhibit anti-cancer properties, indicating that this compound may also play a role in cancer therapy .
Anti-inflammatory Activity
The compound has exhibited significant anti-inflammatory effects in preliminary studies, comparable to standard anti-inflammatory drugs. It has shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes some structurally related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole | Similar pyrazole and pyridine structure | Anticancer properties |
| N-(5-methylthiazol-2-yl)-N-(pyridin-2-ylmethyl)-carboxamide | Thiazole ring present | Antimicrobial activity |
| N-(4-fluorobenzothiazol-2-yl)-N-(pyridin-4-ylmethyl)-carboxamide | Fluorinated variant | Neuroprotective effects |
This table highlights how modifications in the structure can influence biological activity, paving the way for the design of more effective derivatives.
Case Studies
Several studies have explored the biological activities of pyrazole derivatives, including those structurally related to this compound:
- Neuroprotective Effects : A study demonstrated that certain pyrazole derivatives could significantly reduce neuroinflammation in animal models, suggesting similar potential for this compound .
- Anticancer Activity : In vitro studies showed that related compounds inhibited tumor growth in various cancer cell lines, supporting further investigation into this compound's efficacy against cancer .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and development:
-
Antimicrobial Properties :
- Compounds containing thiazole and pyrazole moieties are known for their antimicrobial properties. Studies have shown that derivatives of this compound can exhibit significant antibacterial activity against various strains of bacteria, including resistant strains .
- For example, a study demonstrated that related compounds showed promising results against Staphylococcus aureus and Escherichia coli, indicating potential for use in developing new antibiotics .
-
Anticancer Activity :
- Research indicates that N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide may possess anticancer properties. In vitro studies have shown cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), NCI-H460 (lung cancer), and PC-3 (prostate cancer) cells .
- The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent.
Case Studies
Several studies have explored the applications of this compound:
- Study on Antimicrobial Activity : A comprehensive investigation into the antimicrobial efficacy of various thiazole derivatives, including this compound, demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. The study utilized disc diffusion methods to assess efficacy .
- Anticancer Research : In vitro studies conducted on human cancer cell lines revealed that the compound induced cell death through apoptotic pathways. The IC50 values for different cell lines were determined, showcasing its potential as an anticancer drug candidate .
Q & A
Basic: What are the recommended synthetic routes and conditions for this compound?
Methodological Answer:
The compound can be synthesized via coupling reactions between a carboxylic acid derivative and an amine-containing intermediate. For example, method A (amide coupling using HATU/DIPEA in DMF) yields 39–82% for structurally analogous compounds . Solvent choice (e.g., DMF, ethyl acetate) and catalysts (e.g., K₂CO₃ for nucleophilic substitution) significantly impact yields . Purification via preparative TLC or column chromatography (n-hexane/ethyl acetate gradients) ensures ≥95% HPLC purity .
Advanced: How can computational reaction design optimize synthesis efficiency?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) and reaction path searches can predict transition states and intermediates, narrowing optimal conditions. For instance, ICReDD’s approach combines computational modeling with experimental feedback to reduce trial-and-error steps, particularly for sterically hindered intermediates . This method identifies solvent effects, reagent ratios, and temperature thresholds to mitigate low-yield scenarios (e.g., 6% yields in method A) .
Basic: Which analytical techniques validate structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirm substituent integration and stereochemistry (e.g., methoxybenzo[d]thiazole vs. pyridin-2-ylmethyl signals) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ matching theoretical m/z) .
- HPLC : Retention time consistency and ≥95% purity ensure no unreacted starting materials .
- Elemental Analysis : Carbon/hydrogen/nitrogen percentages within 0.4% of theoretical values confirm stoichiometry .
Advanced: How to resolve contradictions in reaction yields or spectral data?
Methodological Answer:
- Low Yields : Steric hindrance from bulky substituents (e.g., tetrahydronaphthalen-1-yl) or poor solubility in polar solvents can reduce efficiency. Switching to DCM/THF or using microwave-assisted synthesis may improve outcomes .
- Spectral Discrepancies : Compare experimental NMR shifts with computational predictions (e.g., DFT-calculated chemical shifts) to identify misassignments .
- Purity Issues : Optimize gradient elution in HPLC or employ recrystallization (e.g., n-hexane/ethyl acetate) to remove byproducts .
Basic: What functionalization strategies apply to this compound?
Methodological Answer:
- Thioamide Formation : Lawesson’s reagent converts carboxamides to thioamides (method D, 24% yield) .
- Mannich Reactions : Introduce aminoalkyl groups using formaldehyde and secondary amines under basic conditions .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition adds triazole moieties for bioactivity studies .
Advanced: How do structural modifications influence biological activity?
Methodological Answer:
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability and lipophilicity, as seen in trifluoromethyl-containing analogs .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies binding poses with target proteins. For example, para-substituted thiazole derivatives show improved affinity due to hydrophobic pocket interactions .
- SAR Analysis : Systematic variation of the pyrazole and thiazole substituents (e.g., methoxy vs. methyl) correlates with IC₅₀ values in enzyme assays .
Advanced: What strategies mitigate challenges in scaling up synthesis?
Methodological Answer:
- Process Optimization : Transition from batch to flow chemistry improves heat/mass transfer for exothermic reactions (e.g., amide couplings) .
- Catalyst Recycling : Immobilized catalysts (e.g., polymer-supported DIPEA) reduce costs in multi-step syntheses .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
